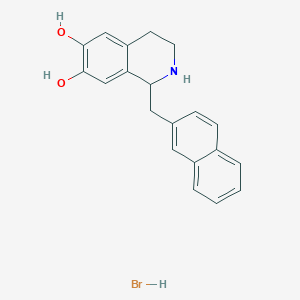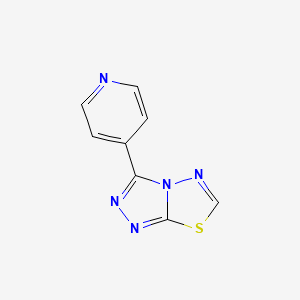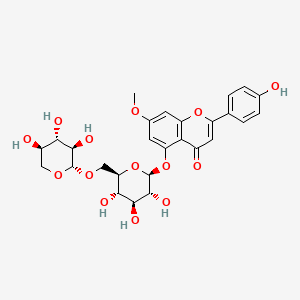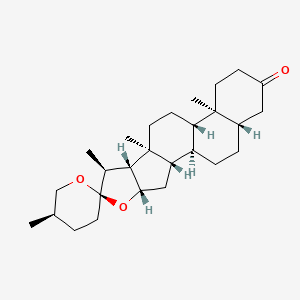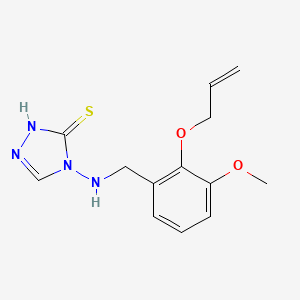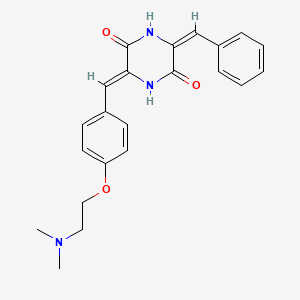
3-((4-(2-(Dimethylamino)ethoxy)phenyl)methylene)-6-(phenylmethylene)-2,5-piperazinedione
Overview
Description
XR-1853 is a low molecular weight modulator of human plasminogen activator inhibitor-1 activity. It was initially developed by Xenova Ltd. and has been investigated for its potential therapeutic applications in cardiovascular diseases, particularly thrombosis .
Preparation Methods
The synthesis of XR-1853 involves diketopiperazine-based low molecular weight inhibitors. The specific synthetic routes and reaction conditions for XR-1853 are not widely documented in public sources. it is known that the compound can be synthesized through standard organic synthesis techniques involving the formation of diketopiperazine rings .
Chemical Reactions Analysis
XR-1853 undergoes various chemical reactions, primarily focusing on its interaction with plasminogen activator inhibitor-1. The compound has been shown to reverse the inhibitory effects of plasminogen activator inhibitor-1 against both tissue plasminogen activator and urokinase. The major products formed from these reactions include enhanced fibrinolysis and protection against thrombus formation .
Scientific Research Applications
XR-1853 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In vitro studies have demonstrated that XR-1853 can enhance fibrinolysis and protect against thrombus formation. This makes it a promising candidate for the treatment of thromboembolic diseases. Additionally, XR-1853 has been evaluated in standard radioisotopic assays of clot lysis in whole rat blood, showing dose-dependent enhancement of fibrinolysis ex vivo .
Mechanism of Action
The mechanism of action of XR-1853 involves its modulation of plasminogen activator inhibitor-1 activity. By inhibiting plasminogen activator inhibitor-1, XR-1853 enhances the activity of tissue plasminogen activator and urokinase, leading to increased fibrinolysis. This mechanism is crucial for the regulation of thrombus formation and clearance .
Comparison with Similar Compounds
XR-1853 is compared with other diketopiperazine-based low molecular weight inhibitors such as XR334 and XR5082. These compounds share a similar mechanism of action, targeting plasminogen activator inhibitor-1. XR-1853 has shown a unique profile in enhancing fibrinolysis and protecting against thrombus formation in preclinical studies .
Similar Compounds:- XR334
- XR5082
These compounds, like XR-1853, are low molecular weight inhibitors of plasminogen activator inhibitor-1 and have been evaluated for their potential therapeutic applications in thromboembolic diseases .
Properties
CAS No. |
158944-02-6 |
|---|---|
Molecular Formula |
C22H23N3O3 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(3E,6Z)-3-benzylidene-6-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C22H23N3O3/c1-25(2)12-13-28-18-10-8-17(9-11-18)15-20-22(27)23-19(21(26)24-20)14-16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3,(H,23,27)(H,24,26)/b19-14+,20-15- |
InChI Key |
SKAOOZAHHYQXKN-WOBBTWAASA-N |
SMILES |
CN(C)CCOC1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2 |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C=C\2/C(=O)N/C(=C/C3=CC=CC=C3)/C(=O)N2 |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-((4-(2-(dimethylamino)ethoxy)phenyl)methylene)-6-(phenylmethylene)-2,5-piperazinedione XR 1853 XR-1853 XR1853 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


